molecular formula C21H28N4O B4025987 5-(4-Cyclohexylphenyl)-3-[3-(methoxymethyl)pyrrolidin-1-yl]-1,2,4-triazine

5-(4-Cyclohexylphenyl)-3-[3-(methoxymethyl)pyrrolidin-1-yl]-1,2,4-triazine

Cat. No.: B4025987
M. Wt: 352.5 g/mol
InChI Key: WFWUADYJECVCMN-UHFFFAOYSA-N
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Description

5-(4-Cyclohexylphenyl)-3-[3-(methoxymethyl)pyrrolidin-1-yl]-1,2,4-triazine is a synthetic organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Cyclohexylphenyl)-3-[3-(methoxymethyl)pyrrolidin-1-yl]-1,2,4-triazine typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors, such as amidines or guanidines, with nitriles under acidic or basic conditions.

    Introduction of the Cyclohexylphenyl Group: The cyclohexylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclohexylbenzene is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.

    Attachment of the Methoxymethyl-Substituted Pyrrolidine Ring: The methoxymethyl-substituted pyrrolidine ring can be attached through a nucleophilic substitution reaction, where a pyrrolidine derivative is reacted with a methoxymethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(4-Cyclohexylphenyl)-3-[3-(methoxymethyl)pyrrolidin-1-yl]-1,2,4-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: As a probe or ligand in biochemical assays and studies.

    Medicine: Potential therapeutic applications due to its unique chemical structure and biological activity.

    Industry: Use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-Cyclohexylphenyl)-3-[3-(methoxymethyl)pyrrolidin-1-yl]-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Phenylphenyl)-3-[3-(methoxymethyl)pyrrolidin-1-yl]-1,2,4-triazine: Similar structure but with a phenyl group instead of a cyclohexyl group.

    5-(4-Cyclohexylphenyl)-3-[3-(methyl)pyrrolidin-1-yl]-1,2,4-triazine: Similar structure but with a methyl group instead of a methoxymethyl group.

Uniqueness

The presence of the cyclohexylphenyl group and the methoxymethyl-substituted pyrrolidine ring in 5-(4-Cyclohexylphenyl)-3-[3-(methoxymethyl)pyrrolidin-1-yl]-1,2,4-triazine contributes to its unique chemical properties, such as increased hydrophobicity and potential for specific molecular interactions. These features may enhance its performance in certain applications compared to similar compounds.

Properties

IUPAC Name

5-(4-cyclohexylphenyl)-3-[3-(methoxymethyl)pyrrolidin-1-yl]-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O/c1-26-15-16-11-12-25(14-16)21-23-20(13-22-24-21)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h7-10,13,16-17H,2-6,11-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWUADYJECVCMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(C1)C2=NC(=CN=N2)C3=CC=C(C=C3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(4-Cyclohexylphenyl)-3-[3-(methoxymethyl)pyrrolidin-1-yl]-1,2,4-triazine
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5-(4-Cyclohexylphenyl)-3-[3-(methoxymethyl)pyrrolidin-1-yl]-1,2,4-triazine
Reactant of Route 3
5-(4-Cyclohexylphenyl)-3-[3-(methoxymethyl)pyrrolidin-1-yl]-1,2,4-triazine
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5-(4-Cyclohexylphenyl)-3-[3-(methoxymethyl)pyrrolidin-1-yl]-1,2,4-triazine
Reactant of Route 5
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5-(4-Cyclohexylphenyl)-3-[3-(methoxymethyl)pyrrolidin-1-yl]-1,2,4-triazine
Reactant of Route 6
5-(4-Cyclohexylphenyl)-3-[3-(methoxymethyl)pyrrolidin-1-yl]-1,2,4-triazine

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